2-(2-chlorophenoxy)-N-methylpropanamide
Description
2-(2-Chlorophenoxy)-N-methylpropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2-chlorophenoxy group at the 2-position and a methyl group on the nitrogen atom.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(13)12-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKQDTZOFREGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Substituent Effects on Anticonvulsant Activity
Evidence from quinazolin-4-(3H)-one derivatives (e.g., compounds 4a , 7e , 7f , 9b ) highlights critical trends:
- 2-(2-Chlorophenoxy) vs. 2-(2,4-Dichlorophenoxy): The 2,4-dichlorophenoxy substituent (compound 7f) exhibited superior anticonvulsant activity compared to the 2-chlorophenoxy analogue (7e), attributed to increased halogenation enhancing hydrophobic interactions with target receptors . Compound 4a (2-(2-chlorophenoxy)-substituted) was inactive, whereas 7e (with additional 3-(2-chloroethyl)carbonylamino substitution) showed moderate activity, emphasizing the importance of dual functionalization .
- N-Substituent Variations: Replacement of the 3-amino group with a 3-(4-methoxyphenyl)amino moiety (compound 9b) resulted in a 10-fold increase in activity compared to the parent compound 8a, likely due to improved hydrogen-bonding capacity . N-Methyl substitution (as in 2-(2-chlorophenoxy)-N-methylpropanamide) generally reduces metabolic degradation compared to bulkier N-aryl groups but may limit target affinity .
Table 1: Activity Trends in Quinazolinone Derivatives
| Compound | Substituents | Anticonvulsant Activity |
|---|---|---|
| 4a | 2-(2-Chlorophenoxy), 3-amino | Inactive |
| 7e | 2-(2-Chlorophenoxy), 3-(2-chloroethyl) | Moderate |
| 7f | 2-(2,4-Dichlorophenoxy), 3-(2-chloroethyl) | High (most active) |
| 9b | 2-(2-Chlorophenoxy), 3-(4-methoxyphenyl) | High |
Structural Analogues with Modified Backbones
- However, its larger structure may reduce CNS penetration compared to simpler 2-(2-chlorophenoxy) derivatives .
- Benzodiazepine Mimetics: 2-(2-Chlorophenoxy) benzoic acid derivatives () showed conformational overlap with estazolam, a benzodiazepine agonist, suggesting anxiolytic or sedative applications distinct from anticonvulsant phenoxypropanamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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